![molecular formula C11H13NO3 B2667255 Ethyl 3-oxo-2-(pyridin-3-yl)butanoate CAS No. 913839-58-4](/img/structure/B2667255.png)
Ethyl 3-oxo-2-(pyridin-3-yl)butanoate
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Overview
Description
Scientific Research Applications
Chemical Synthesis
“Ethyl 3-oxo-2-(pyridin-3-yl)butanoate” is used in the chemical industry as a key intermediate in the synthesis of various compounds . It is often used in the production of other chemicals due to its unique structure and reactivity .
Pharmaceutical Applications
This compound is an important intermediate in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .
Photophysical Behavior Study
The compound’s photophysical behavior has been studied, with research indicating the presence of intermolecular interaction between different molecules . This makes it useful in the study of photo-generated excitons and photoinduced absorption bands .
Material Science
In material science, “Ethyl 3-oxo-2-(pyridin-3-yl)butanoate” can be used to study the generation of charged states . Its unique properties make it a valuable tool in the study of materials and their interactions .
Biological Research
The compound can be used in biological research, particularly in the study of cellular processes and interactions . Its unique structure allows it to interact with various biological systems in unique ways .
Safety and Handling Research
Research into the safety and handling of “Ethyl 3-oxo-2-(pyridin-3-yl)butanoate” provides valuable information for those working with the compound in a laboratory or industrial setting . This includes information on storage temperature, physical form, and safety precautions .
Future Directions
The promising in-vitro antimicrobial, anthelmintic activity, and cytotoxicity data conclusively revealed that these compounds may serve as viable lead compounds for the treatment of bacterial and parasitic infections . Therefore, they could help medicinal chemists design future chemotherapeutic agents to avoid rapid drug resistance .
properties
IUPAC Name |
ethyl 3-oxo-2-pyridin-3-ylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)10(8(2)13)9-5-4-6-12-7-9/h4-7,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDKYNFWPAMXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-2-(pyridin-3-yl)butanoate |
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